molecular formula C17H14O B12539315 1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- CAS No. 702664-01-5

1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-

Katalognummer: B12539315
CAS-Nummer: 702664-01-5
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: VVLDMLRTNDUXKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- is an organic compound with a complex structure that includes an indanone core and a substituted phenyl group

Vorbereitungsmethoden

The synthesis of 1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- typically involves the reaction of indanone with a substituted benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Wissenschaftliche Forschungsanwendungen

1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity is thought to result from its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Eigenschaften

CAS-Nummer

702664-01-5

Molekularformel

C17H14O

Molekulargewicht

234.29 g/mol

IUPAC-Name

2-[(3-methylphenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C17H14O/c1-12-5-4-6-13(9-12)10-15-11-14-7-2-3-8-16(14)17(15)18/h2-10H,11H2,1H3

InChI-Schlüssel

VVLDMLRTNDUXKS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C=C2CC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.